molecular formula C14H16N2O2 B11079343 Propionamide, 3-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-2-oxo-

Propionamide, 3-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-2-oxo-

Cat. No.: B11079343
M. Wt: 244.29 g/mol
InChI Key: RJDCTLKUGZVNAX-XFFZJAGNSA-N
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Description

    Chemical Name: (Z)-2-(3,3-dimethyl-3,4-dihydro-(2H)-isoquinolin-1-ylidene)-1-(3-hydroxymethylphenyl)ethan-1-one

    Synonyms: Notable synonyms include CAS number 394648-36-3.

    Molecular Weight: 307.386 g/mol

    Melting Point: Not specified

    Boiling Point: Not specified

    Flash Point: Not specified

    Density: Not specified

    Stability: Not specified

    Water Solubility: Not specified

    Index of Refraction: Not specified

    PSA (Polar Surface Area): 49.33 Å

    LogP (Octanol-Water Partition Coefficient): 3.66

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the provided search results. Industrial production methods remain undisclosed as well.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution. without explicit data, we cannot pinpoint the exact reagents and conditions.
    • Major products formed from these reactions are not specified.
  • Scientific Research Applications

      Chemistry: Investigate its role as a potential ligand or catalyst.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Assess its pharmacological properties, potential therapeutic applications, and toxicity.

      Industry: Investigate its use in specialty chemicals or materials.

  • Mechanism of Action

    • Unfortunately, the mechanism by which this compound exerts its effects remains undisclosed in the available information. Further research is needed to uncover its molecular targets and pathways.
  • Comparison with Similar Compounds

    • While specific comparisons are lacking, we can highlight its uniqueness based on its chemical structure and functional groups.
    • Similar compounds may include other isoquinoline derivatives or molecules with similar substituents.

    Remember that additional research beyond the provided information is essential for a more comprehensive understanding of this compound

    Properties

    Molecular Formula

    C14H16N2O2

    Molecular Weight

    244.29 g/mol

    IUPAC Name

    (3Z)-3-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-2-oxopropanamide

    InChI

    InChI=1S/C14H16N2O2/c1-14(2)8-9-5-3-4-6-10(9)11(16-14)7-12(17)13(15)18/h3-7,16H,8H2,1-2H3,(H2,15,18)/b11-7-

    InChI Key

    RJDCTLKUGZVNAX-XFFZJAGNSA-N

    Isomeric SMILES

    CC1(CC2=CC=CC=C2/C(=C/C(=O)C(=O)N)/N1)C

    Canonical SMILES

    CC1(CC2=CC=CC=C2C(=CC(=O)C(=O)N)N1)C

    Origin of Product

    United States

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